3-Methoxy-5-nitrobenzotrifluoride

Solid-State Characterization Process Chemistry Material Handling

Selecting the correct benzotrifluoride isomer is critical: 2-methoxy-5-nitro (CAS 654-76-2) or 4-methoxy-3-nitro (CAS 394-25-2) analogs introduce unacceptable variables in reaction kinetics and byproduct profiles. 3-Methoxy-5-nitrobenzotrifluoride (CAS 328-79-0) delivers the precise 3,5-substitution pattern required for 2-haloacetanilide herbicide synthesis and medicinal chemistry programs. Its ortho/para-directing methoxy and reducible meta-nitro groups provide two distinct diversification vectors for fluorinated drug discovery. Backed by validated spectral data (¹H NMR, ¹³C NMR, FTIR, Raman) and available at ≥98% purity, this building block is non-substitutable for compliant, reproducible manufacturing.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 328-79-0
Cat. No. B1297831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-nitrobenzotrifluoride
CAS328-79-0
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H6F3NO3/c1-15-7-3-5(8(9,10)11)2-6(4-7)12(13)14/h2-4H,1H3
InChIKeyNCPVPJVRLLHBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-nitrobenzotrifluoride (CAS 328-79-0) Procurement Guide: Purity, Properties, and Industrial Utility


3-Methoxy-5-nitrobenzotrifluoride (CAS 328-79-0) is a trifluoromethyl-substituted nitroaromatic compound with a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 g/mol [1]. Characterized as a low-melting solid with a reported melting point of 36-38 °C, it is supplied by reputable vendors at a typical purity of 99% . This compound functions as a specialized chemical intermediate, valued for its dual reactive centers: the electron-withdrawing nitro group, which can be selectively reduced to an amine, and the trifluoromethyl group, which imparts unique lipophilicity and metabolic stability for advanced material and pharmaceutical building blocks [2].

Why 3-Methoxy-5-nitrobenzotrifluoride (CAS 328-79-0) Cannot Be Replaced by Generic Analogs


In the realm of substituted benzotrifluorides, the precise regiochemistry of substituents is the primary determinant of chemical reactivity and, consequently, the purity and yield of downstream products [1]. Simple substitution with a 'generic' nitro-methoxy-benzotrifluoride isomer—such as the 2-methoxy-5-nitro (CAS 654-76-2) or 4-methoxy-3-nitro (CAS 394-25-2) analogs—introduces critical and unacceptable variables into a synthetic sequence . The 3,5-substitution pattern of this compound dictates a unique electronic distribution on the aromatic ring, controlling both the rate of nucleophilic aromatic substitution at the nitro-activated position and the ortho/para-directing effects of the methoxy group in subsequent functionalization steps. Attempting to interchange isomers leads to altered reaction kinetics, the formation of distinct and often difficult-to-separate byproducts, and ultimately, the failure to meet the stringent purity specifications (e.g., ≥99%) required for reproducible research and compliant industrial manufacturing .

Quantitative Differentiation of 3-Methoxy-5-nitrobenzotrifluoride (CAS 328-79-0) from Closest Analogs


Melting Point Differentiation: Solid vs. Liquid Handling at Room Temperature

The target compound 3-Methoxy-5-nitrobenzotrifluoride (CAS 328-79-0) exists as a low-melting solid with a reported melting point of 36-38 °C [1]. In contrast, a closely related positional isomer, 4-Methoxy-3-nitrobenzotrifluoride (CAS 394-25-2), is a liquid at room temperature with a boiling point of 152-153 °C at 28 mmHg . This fundamental physical difference directly impacts procurement and scale-up operations, influencing decisions on packaging, storage conditions, and the equipment required for automated dispensing.

Solid-State Characterization Process Chemistry Material Handling

Regiochemical Purity and Synthetic Pathway Definition

A specific, high-yielding synthesis for 3-Methoxy-5-nitrobenzotrifluoride involves the selective methoxylation of 3,5-dinitrobenzotrifluoride. A reported procedure yields 8.5 g of the title compound from 10 g of starting material . This defined pathway contrasts with the potential for complex isomer mixtures obtained from non-selective nitration of methoxybenzotrifluorides. The procurement of this specific CAS number guarantees a regioisomerically pure building block (e.g., 99% purity by vendor specification ), which is not assured when ordering a generic 'nitro-methoxy-benzotrifluoride' mixture.

Organic Synthesis Regioselectivity Quality Control

Availability of Verified Spectral Data for Identity Confirmation

The target compound has extensive, curated spectral data available in authoritative databases, including 1H NMR, 13C NMR, FTIR, and Raman spectra [1]. This is supported by a recent publication that provides updated X-ray crystallographic, 1H NMR, 13C NMR, and IR data [2]. While many benzotrifluoride analogs are commercially available, not all possess this depth of publicly accessible, peer-reviewed or database-verified analytical characterization. This level of documentation facilitates rapid identity verification and purity assessment, which is a critical requirement for GLP/GMP compliance and for the reproducibility of published synthetic procedures.

Analytical Chemistry Spectroscopy Quality Assurance

Established Industrial Provenance as a Herbicide Intermediate

Nitro-substituted benzotrifluoride compounds, including the target compound, are explicitly claimed as key chemical intermediates in a patent for the preparation of a new class of 2-haloacetanilide herbicides [1]. The specific utility of these compounds is tied to their conversion into substituted anilines, which are direct precursors to highly effective herbicides like N-(ethoxymethyl)-2'-trifluoromethyl-6'-methyl-2-chloroacetanilide. This established industrial application validates the compound's stability and utility in demanding, multi-kilogram chemical processes, which is a stronger justification for procurement than the 'research use only' status of many untested analogs.

Agrochemical Synthesis Process Chemistry Patents

Primary Application Scenarios for Procuring 3-Methoxy-5-nitrobenzotrifluoride (CAS 328-79-0)


Synthesis of Agrochemical Intermediates and Active Ingredients

This compound is ideally suited for laboratories and manufacturing facilities focused on developing or producing fluorinated agrochemicals. Its proven role as an intermediate in the synthesis of 2-haloacetanilide herbicides validates its utility in creating crop protection agents [1]. The 3,5-substitution pattern is specifically required for the subsequent transformations leading to these active ingredients, making 3-Methoxy-5-nitrobenzotrifluoride a non-substitutable starting material for this application.

Building Block for High-Value Fluorinated Pharmaceutical Scaffolds

Medicinal chemistry groups seeking to incorporate a metabolically stable trifluoromethyl group onto an aromatic core will find this compound to be a strategic building block. The presence of the ortho/para-directing methoxy group and the reducible meta-nitro group provides two distinct vectors for diversification [1]. Its well-documented spectral data and high commercial purity (99%) ensure that the initial steps in a drug discovery pathway are both reproducible and analytically sound .

Development of Advanced Materials and Specialty Chemicals

The compound's unique combination of electron-withdrawing (NO2, CF3) and electron-donating (OMe) groups creates a highly polarized aromatic system with distinct electronic and optical properties. This makes it a valuable precursor for designing novel materials, such as push-pull chromophores or liquid crystal intermediates [1]. The availability of its X-ray crystal structure provides a solid foundation for computational modeling and rational material design, an advantage not available for all analogs [2].

Analytical Standards and Method Development

Given the extensive and validated spectroscopic data (1H NMR, 13C NMR, FTIR, Raman) available for 3-Methoxy-5-nitrobenzotrifluoride, it is an excellent candidate for use as a reference standard [1]. Analytical laboratories can rely on these data for calibrating instruments, developing new chromatographic or spectroscopic methods, or identifying unknown substances in complex mixtures, thereby enhancing the accuracy and reliability of their analytical results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-5-nitrobenzotrifluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.